molecular formula C15H11Cl2NO2 B12626816 2-Chloro-N-(1-chloro-2-oxo-2-phenylethyl)benzamide CAS No. 918648-68-7

2-Chloro-N-(1-chloro-2-oxo-2-phenylethyl)benzamide

Cat. No.: B12626816
CAS No.: 918648-68-7
M. Wt: 308.2 g/mol
InChI Key: HPXJSBMEVUGJGX-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-chloro-2-oxo-2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2-chloro-2-oxo-2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-chloro-2-oxo-2-phenylethyl)benzamide typically involves the reaction of benzoyl chloride with 2-chloro-2-oxo-2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-chloro-2-oxo-2-phenylethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Recyclization: Heating with hydrochloric acid is a common condition for recyclization reactions.

Major Products

Scientific Research Applications

2-Chloro-N-(1-chloro-2-oxo-2-phenylethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-chloro-2-oxo-2-phenylethyl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(1-chloro-2-oxo-2-phenylethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

918648-68-7

Molecular Formula

C15H11Cl2NO2

Molecular Weight

308.2 g/mol

IUPAC Name

2-chloro-N-(1-chloro-2-oxo-2-phenylethyl)benzamide

InChI

InChI=1S/C15H11Cl2NO2/c16-12-9-5-4-8-11(12)15(20)18-14(17)13(19)10-6-2-1-3-7-10/h1-9,14H,(H,18,20)

InChI Key

HPXJSBMEVUGJGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2Cl)Cl

Origin of Product

United States

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